molecular formula C11H14N2OS B2516673 4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097884-46-1

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2516673
CAS No.: 2097884-46-1
M. Wt: 222.31
InChI Key: MITSDFVHPYSTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Asymmetric Synthesis

  • Pyrrolidine-based catalysts derived from L-proline have been demonstrated as efficient organocatalysts for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. This highlights the potential utility of pyrrolidine-derived catalysts in asymmetric synthesis and their role in producing compounds with high stereochemical control (Singh et al., 2013).

Spin-Crossover and Crystallographic Phase Changes

  • Research on Iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands reveals an interplay between spin-crossover and crystallographic phase changes. This study provides insights into the structural transformations and electronic properties of metal-organic frameworks, which can be pivotal for developing materials with switchable magnetic properties (Cook et al., 2015).

Photoluminescent Properties of Iridium(III) Complexes

  • The development of green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands showcases their potential for use in OLEDs and other photoluminescent applications. The structural and electronic modification of pyridine ligands significantly influences the photophysical properties of these complexes, offering pathways to design materials with tailored emission characteristics (Constable et al., 2014).

Novel Synthetic Approaches

  • The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates presents a novel method for constructing complex pyridine derivatives. This approach highlights the versatility of pyrrolidine and pyridine frameworks in synthesizing biologically active and structurally diverse compounds, which could be beneficial for pharmaceutical research and development (Nedolya et al., 2015).

Methylation of Pyridines

  • A catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines has been described. This reaction, related to hydrogen borrowing and utilizing methanol and formaldehyde as key reagents, underlines the potential for functionalizing pyridines in a more straightforward and sustainable manner. Such methodologies could be crucial for the synthesis of medicinally relevant pyridine derivatives (Grozavu et al., 2020).

Future Directions

The future directions for “4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine” could involve further exploration of its pharmacological effects and the development of new pyrrolidine compounds with different biological profiles . The compound’s unique properties make it a promising candidate for drug discovery, organic synthesis, and catalysis.

Mechanism of Action

Properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSDFVHPYSTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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